molecular formula C15H19ClN2O3 B2524811 3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097901-17-0

3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No. B2524811
CAS RN: 2097901-17-0
M. Wt: 310.78
InChI Key: WPEGXCDTJXKGMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives is a topic of interest due to their potential applications as pharmaceutical agents. Paper discusses the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis. The paper highlights the importance of the aryl group and the chloroethyl moiety in the cytotoxicity of these compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their chemical behavior and biological activity. While the papers provided do not directly analyze the molecular structure of "3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea," they do offer insights into the structural aspects of similar compounds. For instance, the protecting group di-(4-methoxyphenyl)methyl discussed in paper could be considered when examining the steric and electronic effects of methoxy substituents on the phenyl ring of urea derivatives.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by various substituents on the phenyl ring. Paper provides information on the use of di-(4-methoxyphenyl)methyl as a protecting group and its removal using specific reagents. This could be relevant when considering the chemical reactions that "3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea" might undergo, particularly in the context of deprotection or activation steps in synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their functional groups and overall molecular architecture. While the papers do not directly address the properties of the compound , they do provide methods for analyzing related compounds. For example, paper describes a high-performance liquid chromatographic method with electrochemical detection for the quantitation of total 3-methoxy-4-hydroxyphenylglycol (MHPG) in human urine, which could be adapted for the analysis of similar methoxyphenyl compounds. Paper also discusses a liquid-chromatographic method for analyzing hydroxy-methoxyphenylacetic acids in urine, which could be relevant for understanding the excretion and metabolism of related urea derivatives.

Scientific Research Applications

Photodegradation and Hydrolysis Studies

Research on substituted urea herbicides, such as monolinuron and linuron, has shown that these compounds undergo photodegradation and hydrolysis under certain conditions. Such studies are relevant for understanding the environmental fate and degradation pathways of similar urea compounds, which can be crucial for developing eco-friendly pesticides or studying pollutant behavior in natural waters (Gatidou & Iatrou, 2011).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the versatility of urea derivatives in creating biologically active compounds. These findings can inspire the design and synthesis of new compounds with potential applications in drug development and biochemistry (Sañudo et al., 2006).

Antimicrobial Degradation Studies

The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems highlights the potential for using advanced oxidation processes to remove persistent organic pollutants. This research could guide the development of wastewater treatment methods or the design of more degradable antimicrobial agents, thus reducing environmental impact (Sirés et al., 2007).

Molecular Structure and Electronic Properties

Studies on the molecular structure, HOMO-LUMO, and first-order hyperpolarizability of organic compounds, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, provide valuable insights into the electronic properties and potential applications of urea derivatives in materials science, particularly in the development of nonlinear optical materials (Mary et al., 2014).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-21-13-6-5-11(16)9-12(13)18-14(19)17-10-15(20)7-3-2-4-8-15/h3,5-7,9,20H,2,4,8,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGXCDTJXKGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

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